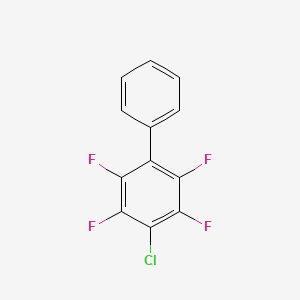
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene is an aromatic compound with the molecular formula C12H5ClF4 It is characterized by the presence of a phenyl group substituted with a chlorine atom and four fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene typically involves the halogenation of 1-phenyl-2,3,5,6-tetrafluorobenzene. One common method is the chlorination of 1-phenyl-2,3,5,6-tetrafluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Formation of phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
科学的研究の応用
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing fluorine atoms enhances its reactivity, making it a valuable intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
1-Chloro-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the phenyl group.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Contains amino groups instead of chlorine and phenyl groups.
Tetrafluorophthalonitrile: Contains cyano groups instead of chlorine and phenyl groups.
Uniqueness
4-Chloro-1-phenyl-2,3,5,6-tetrafluorobenzene is unique due to the combination of a phenyl group with chlorine and multiple fluorine atoms. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
特性
CAS番号 |
29636-77-9 |
|---|---|
分子式 |
C12H5ClF4 |
分子量 |
260.61 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetrafluoro-4-phenylbenzene |
InChI |
InChI=1S/C12H5ClF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H |
InChIキー |
ZBBGKODSORCRMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Cl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128104.png)

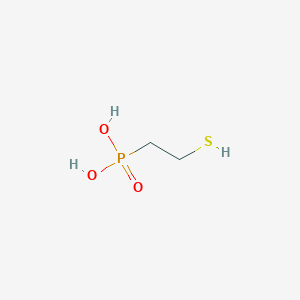
![N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128123.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)
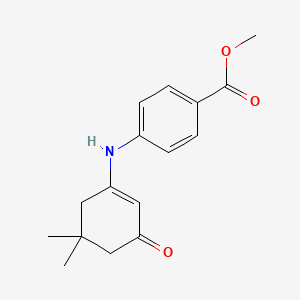
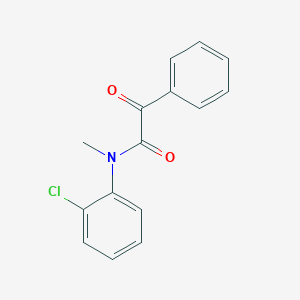

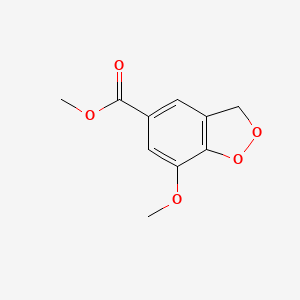
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)


![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)
